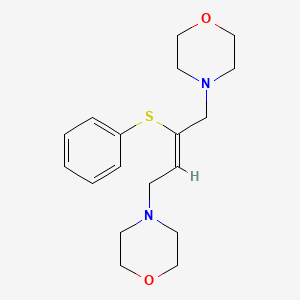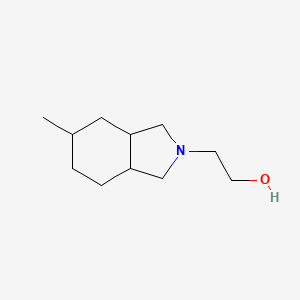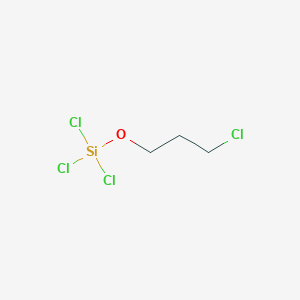![molecular formula C12H12O3 B14502535 {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol CAS No. 65022-04-0](/img/structure/B14502535.png)
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a furan ring substituted with a methanol group and a vinyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable vinylating agent under basic conditions to form the vinyl-substituted furan. This intermediate is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles have been used to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or the methanol group to a methyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted furans or methyl-substituted furans.
Substitution: Formation of halogenated or nitrated furans.
Applications De Recherche Scientifique
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2-Ethyl-5-methylfuran: A furan derivative with both ethyl and methyl groups.
2-Acetyl-5-methylfuran: A furan derivative with an acetyl group and a methyl group .
Uniqueness
{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol is unique due to its combination of a vinyl group and a methanol group on the furan ring. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
65022-04-0 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
[5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H12O3/c1-9-2-3-10(14-9)4-5-11-6-7-12(8-13)15-11/h2-7,13H,8H2,1H3 |
Clé InChI |
KMWGZTJXXMWISA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=CC2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)



![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)

![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)


